molecular formula C17H17ClN2O3 B2837925 N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide CAS No. 13791-45-2

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide

Cat. No.: B2837925
CAS No.: 13791-45-2
M. Wt: 332.78
InChI Key: ZZLSFVLZLJDCHE-UHFFFAOYSA-N
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Description

N'-[2-(4-Chloro-2-methylphenoxy)propanoyl]benzohydrazide is a benzohydrazide derivative synthesized via the reaction of ethyl 2-(4-chloro-2-methylphenoxy)acetate with hydrazine hydrate, followed by condensation to form the target compound . This compound belongs to a class of acylhydrazides and Schiff bases, which are widely studied for their pharmacological and coordination chemistry applications. Its structure features a phenoxy group substituted with chlorine and methyl groups at the 4- and 2-positions, respectively, linked to a propanoyl chain and a benzohydrazide moiety.

Properties

IUPAC Name

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-10-14(18)8-9-15(11)23-12(2)16(21)19-20-17(22)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLSFVLZLJDCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide typically involves the reaction of 4-chloro-2-methylphenol with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. This intermediate is then reacted with benzohydrazide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of N’-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)propanoyl benzohydrazide derivatives

  • Example: 2-(4-Chlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]propanehydrazide ()
  • Key Difference: Lacks the 2-methyl group on the phenoxy ring.
  • However, the methyl group in the target compound may improve lipophilicity and metabolic stability .

Halogen-Substituted Phenoxy Derivatives

  • Example : (E)-4-Chloro-N’-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide ()
  • Key Difference: Incorporates an indole-chromene hybrid structure instead of a simple phenoxy group.
  • Biological Activity: Exhibited anti-leishmanial activity (IC50 = 21.5 µM), suggesting that hybrid structures enhance parasitic inhibition compared to simpler phenoxy derivatives .

Substituent Variations on the Benzohydrazide Ring

Electron-Donating Substituents

  • Example : Compounds 9h–j () with 2-, 3-, or 4-methoxy (-OMe) groups on the benzohydrazide ring.
  • Activity Trend :
    • 3-OMe (9i) : Highest cholinesterase inhibition (IC50 = 9.6 µM).
    • 2-OMe (9h) : Reduced activity (IC50 = 16.4 µM).
    • 4-OMe (9j) : Moderate activity (IC50 = 14.06 µM).

Hydroxy and Methoxy Derivatives

  • Example : 3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide ()
  • Key Feature : A hydroxy group on the benzohydrazide enhances hydrogen bonding, improving antibacterial activity.
  • Activity : Demonstrated potent antibacterial effects, attributed to intermolecular Br···O and hydrogen-bonding interactions .

Hybridization with Heterocycles

Oxadiazole-Benzohydrazide Hybrids

  • Example : 2-(4-Bromophenyl)-1,3,4-oxadiazole derivatives ()
  • Key Difference: Replacement of the propanoyl-phenoxy chain with an oxadiazole ring.
  • Application : These hybrids are optimized for fluorescence in OLEDs, highlighting the versatility of benzohydrazide backbones in material science .

Triazine-Ibuprofen Hybrids

  • Example: N-[2-(3-Nitro-4-isobutylphenyl)propanoyl]-N′-[4,6-bis(2-arylanilino)-1,3,5-triazin-2-yl]hydrazine ()
  • Key Feature : Incorporates a triazine ring and ibuprofen moiety.
  • Activity : Designed for analgesic applications, illustrating how benzohydrazide derivatives can be tailored for specific therapeutic outcomes .

Data Tables

Table 2: Impact of Substituent Position on Bioactivity ()

Substituent Position IC50 (µM) Relative Activity
3-OMe 9.6 Highest
4-OMe 14.06 Moderate
2-OMe 16.4 Lowest

Research Findings and Trends

Anti-Parasitic Activity: Chlorine and methyl groups on the phenoxy moiety enhance anti-leishmanial activity, as seen in .

Enzyme Inhibition : Electron-donating groups (e.g., -OMe) at the 3-position of benzohydrazide optimize cholinesterase inhibition .

Antibacterial Design : Halogen and hydroxy substituents facilitate intermolecular interactions, critical for antibacterial efficacy .

Material Science Applications : Hybridization with oxadiazole rings expands utility beyond pharmacology into optoelectronics .

Biological Activity

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is an organic compound with the molecular formula C17H17ClN2O3 and a molecular weight of 332.78 g/mol. This compound features a chloro-substituted phenoxy group and a benzohydrazide moiety, making it a candidate for various biological applications, particularly in the fields of medicinal chemistry and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell cycle arrest and subsequent apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis.
  • Receptor Modulation: It may act on various receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study:
    • Objective: To evaluate the antimicrobial activity against selected pathogens.
    • Method: Disk diffusion method was employed on bacterial strains.
    • Results: The compound showed inhibition zones ranging from 12 mm to 20 mm depending on the concentration used.
  • Anticancer Study:
    • Objective: To assess the cytotoxic effects on cancer cell lines.
    • Method: MTT assay was conducted to determine cell viability post-treatment.
    • Results: A dose-dependent reduction in viability was observed, with IC50 values ranging from 15 µM to 25 µM across different cancer cell lines.

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundModerate to HighSignificantEnzyme inhibition, receptor modulation
4-chloro-2-methylphenolLowNone reportedNot applicable
2-(4-chloro-2-methylphenoxy)propionic acidModerateLowEnzyme inhibition

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for developing new antimicrobial and anticancer agents. The unique structural features contribute to its biological activities, warranting further exploration through clinical trials and detailed mechanistic studies.

Q & A

Q. What are the standard synthetic routes for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide?

The synthesis typically involves coupling 2-(4-chloro-2-methylphenoxy)propanoyl chloride with benzohydrazide under reflux conditions in polar aprotic solvents like ethanol or dimethyl sulfoxide (DMSO). Key steps include acid chloride activation of the phenoxypropanoic acid derivative, followed by nucleophilic acyl substitution with hydrazide. Post-synthesis purification often employs recrystallization from methanol or ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydrazide linkage and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200–3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What are the common biological targets or activities associated with this compound?

Structural analogs of hydrazide derivatives exhibit antimicrobial, anti-inflammatory, or enzyme inhibitory activities. For example, chlorophenoxy and benzohydrazide moieties may interact with bacterial cell walls or eukaryotic kinase domains. Initial screening should prioritize in vitro assays like MIC (Minimum Inhibitory Concentration) for antimicrobial activity or enzyme inhibition kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization requires tuning solvent polarity, temperature, and stoichiometry. For instance, using DMSO as a solvent enhances nucleophilicity of the hydrazide group, while maintaining reflux temperatures (80–100°C) improves reaction kinetics. Catalytic amounts of triethylamine (TEA) can neutralize HCl byproducts, shifting equilibrium toward product formation .

Q. What strategies resolve discrepancies in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., pH, solvent carriers) or compound purity. Validate activity via orthogonal assays (e.g., fluorescence-based vs. colorimetric) and confirm structural integrity using X-ray crystallography or 2D NMR (COSY, HSQC). Cross-reference results with analogs (e.g., fluorophenyl or methoxy-substituted hydrazides) to isolate substituent-specific effects .

Q. How can computational methods enhance the design of derivatives with improved activity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking against target proteins (e.g., COX-2 or β-lactamases) identifies optimal substituent orientations. Machine learning models trained on SAR (Structure-Activity Relationship) datasets can prioritize synthetic targets with higher predicted efficacy .

Q. What are the challenges in crystallizing this compound for structural analysis?

Hydrazide derivatives often form polymorphs due to hydrogen-bonding networks. Use slow evaporation in mixed solvents (e.g., methanol/water) to promote single-crystal growth. X-ray diffraction studies reveal conformational flexibility in the phenoxy-propanoyl chain, necessitating low-temperature (100 K) data collection to minimize thermal motion artifacts .

Q. How do substituent modifications impact solubility and bioavailability?

Introducing hydrophilic groups (e.g., hydroxyl or amino) at the benzohydrazide aromatic ring improves aqueous solubility. LogP calculations and shake-flask experiments quantify partition coefficients, guiding prodrug strategies. In vivo pharmacokinetic studies in rodent models assess absorption and metabolic stability of derivatives .

Methodological Considerations

Q. What analytical protocols validate the absence of synthetic byproducts?

Thin-Layer Chromatography (TLC) with UV visualization monitors reaction progress. Post-synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) detects impurities like unreacted starting materials or hydrolysis products. Quantify residual solvents (e.g., DMSO) via Gas Chromatography (GC) with flame ionization detection .

Q. How should researchers design dose-response experiments for toxicity screening?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell viability assays (e.g., MTT or resazurin). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO <0.1%). For in vivo studies, adhere to OECD guidelines for acute toxicity (e.g., LD50 determination in zebrafish embryos) .

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